REACTION_CXSMILES
|
F[C:2]1[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=1[CH:4]=[O:5].[CH2:10]([O:12][C:13]([N:15]1[CH2:20][CH2:19][NH:18][CH2:17][CH2:16]1)=[O:14])[CH3:11].C(=O)([O-])[O-].[Ca+2]>CS(C)=O>[CH2:10]([O:12][C:13]([N:15]1[CH2:16][CH2:17][N:18]([C:2]2[CH:9]=[CH:8][CH:7]=[CH:6][C:3]=2[CH:4]=[O:5])[CH2:19][CH2:20]1)=[O:14])[CH3:11] |f:2.3|
|
Name
|
|
Quantity
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3 g
|
Type
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reactant
|
Smiles
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FC1=C(C=O)C=CC=C1
|
Name
|
|
Quantity
|
4.2 mL
|
Type
|
reactant
|
Smiles
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C(C)OC(=O)N1CCNCC1
|
Name
|
|
Quantity
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2.46 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[Ca+2]
|
Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the insolubles were filtered off
|
Type
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EXTRACTION
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Details
|
the resulting filtrate was extracted
|
Type
|
ADDITION
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Details
|
by adding water and ethyl acetate
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Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over anhydrous magnesium sulfate
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
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CUSTOM
|
Details
|
to give oily substances
|
Type
|
CUSTOM
|
Details
|
The resulting oily substances were purified by silica gel column chromatography (eluent: from hexane/ethyl acetate=4/1 to hexane/ethyl acetate=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)N1CCN(CC1)C1=C(C=O)C=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.29 g | |
YIELD: PERCENTYIELD | 68% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |